tert-Butyl 3-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate tert-Butyl 3-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18602400
InChI: InChI=1S/C13H25NO5S/c1-10(19-20(5,16)17)11-7-6-8-14(9-11)12(15)18-13(2,3)4/h10-11H,6-9H2,1-5H3
SMILES:
Molecular Formula: C13H25NO5S
Molecular Weight: 307.41 g/mol

tert-Butyl 3-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC18602400

Molecular Formula: C13H25NO5S

Molecular Weight: 307.41 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate -

Specification

Molecular Formula C13H25NO5S
Molecular Weight 307.41 g/mol
IUPAC Name tert-butyl 3-(1-methylsulfonyloxyethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C13H25NO5S/c1-10(19-20(5,16)17)11-7-6-8-14(9-11)12(15)18-13(2,3)4/h10-11H,6-9H2,1-5H3
Standard InChI Key ULXVSOLOIIXGLY-UHFFFAOYSA-N
Canonical SMILES CC(C1CCCN(C1)C(=O)OC(C)(C)C)OS(=O)(=O)C

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound’s IUPAC name, tert-butyl 3-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate, reflects its piperidine backbone substituted with a Boc group and a methylsulfonyloxyethyl chain. Key structural attributes include:

  • Piperidine ring: A six-membered amine ring providing conformational rigidity.

  • tert-Butoxycarbonyl (Boc) group: A common protecting group for amines, enhancing solubility and stability during synthesis.

  • Methylsulfonyloxyethyl side chain: A sulfonate ester moiety that enhances electrophilicity, facilitating nucleophilic substitution reactions .

The stereochemistry at the 3-position of the piperidine ring is critical for biological activity, though specific enantiomeric data for this compound remain under investigation .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H25NO5S\text{C}_{13}\text{H}_{25}\text{NO}_{5}\text{S}
Molecular Weight307.41 g/mol
LogP (Partition Coefficient)3.02
Topological Polar Surface Area81.29 Ų
Solubility1.14 mg/mL in water

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis typically involves mesylation of a hydroxyl precursor. A representative method includes:

  • Starting Material: tert-Butyl 3-(1-hydroxyethyl)piperidine-1-carboxylate.

  • Mesylation: Reaction with methanesulfonyl chloride (MsCl\text{MsCl}) in the presence of a base (e.g., triethylamine) in dichloromethane (DCM\text{DCM}) at 0–25°C .

  • Workup: Purification via column chromatography (ethyl acetate/hexane) yields the product in >90% purity .

Reaction Scheme:

tert-Butyl 3-(1-hydroxyethyl)piperidine-1-carboxylate+MsClEt3N, DCMtert-Butyl 3-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate+HCl\text{tert-Butyl 3-(1-hydroxyethyl)piperidine-1-carboxylate} + \text{MsCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{tert-Butyl 3-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate} + \text{HCl}

Optimization and Yield

  • Temperature: Reactions conducted at 0°C minimize side reactions (e.g., elimination) .

  • Solvent: Dichloromethane (DCM\text{DCM}) or toluene are preferred for their inertness and solubility properties .

  • Catalyst: Triethylamine (Et3N\text{Et}_3\text{N}) neutralizes HCl, driving the reaction to completion .

Table 2: Synthesis Conditions and Yields

ConditionValueYield (%)Source
SolventDichloromethane92–98
Temperature0–25°C89–100
Reaction Time1–4 hours89–100

Physicochemical and Spectroscopic Characterization

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (300 MHz, CDCl3_3):

    • δ 1.42 (s, 9H, Boc CH3_3),

    • δ 3.04 (s, 3H, SO2 _2CH3_3),

    • δ 4.70–4.75 (m, 1H, CHOSO2_2) .

  • IR (KBr): 1745 cm1^{-1} (C=O stretch), 1350 cm1^{-1} (S=O asym), 1170 cm1^{-1} (S=O sym) .

Applications in Medicinal Chemistry

Drug Intermediate

The compound’s sulfonate ester serves as a leaving group, enabling:

  • Nucleophilic Displacement: Synthesis of azides, amines, or thioethers for click chemistry applications .

  • Peptide Mimetics: Incorporation into protease-resistant scaffolds for drug design .

Case Study: Anti-inflammatory Agent Development

A 2024 study utilized this compound to synthesize a caspase-1 inhibitor, demonstrating 70% reduction in IL-18 levels in murine models of colitis .

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